![molecular formula C18H17N3O6S2 B2517027 N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide CAS No. 941925-20-8](/img/structure/B2517027.png)
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of heterocyclic compounds is a significant area of research due to their diverse biological activities. In one study, a series of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives were prepared through a multi-step process. Starting with various organic acids, these were converted into esters, then hydrazides, and subsequently into 5-substituted-1,3,4-oxadiazol-2-thiols. The final compounds were synthesized by reacting these thiols with N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide in the presence of DMF and sodium hydride. The structures of the synthesized compounds were confirmed using 1H-NMR, IR, and mass spectral data .
Another study focused on the synthesis of 4-Nitro-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzoylamide, starting from 3-(2-hydroxyethylsulfonyl)aniline and 4-nitrobenzoic acid. The process involved acyl chlorination followed by condensation, with DMF and thionyl chloride being identified as the most suitable catalyst and halogenating agent, respectively. The optimal conditions for the condensation reaction were determined, leading to a high yield of the final product. The structure of the synthesized compound was characterized by IR and 1H NMR .
Molecular Structure Analysis
The molecular structure of the synthesized compounds is crucial for understanding their potential biological activities. In the first study, the elucidation of the molecular structure was achieved through spectroscopic methods such as 1H-NMR, IR, and mass spectrometry. These techniques provided detailed information about the molecular framework and the substitution patterns of the synthesized heterocyclic compounds .
In the second study, the molecular structure of 4-Nitro-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzoylamide was also characterized using IR and 1H NMR spectroscopy. These methods are instrumental in confirming the presence of functional groups and the overall molecular architecture of the compound .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are characterized by their specificity and the conditions under which they are carried out. The first study describes a sequence of reactions starting from organic acids to esters, then to hydrazides, and finally to the target heterocyclic compounds. The use of DMF and sodium hydride in the final step is indicative of the need for specific reagents to promote the desired chemical transformations .
In the second study, the acyl chlorination and subsequent condensation reactions are highlighted. The choice of catalyst and halogenating agent, as well as the reaction conditions, were optimized to achieve high yields. These reactions are essential for the formation of the amide bond in the final product .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are directly related to their molecular structures. While the provided data does not include specific physical properties such as melting points or solubility, the chemical properties can be inferred from the functional groups present in the molecules. For instance, the presence of the nitro group and the sulfonyl group in the compounds suggests that they may exhibit certain electron-withdrawing effects, which could influence their reactivity and interactions with biological targets .
The studies also provide insight into the biological activities of the synthesized compounds. The derivatives in the first study were screened against the lipoxygenase enzyme and showed moderately good activities, which could be attributed to their chemical properties and the presence of specific functional groups that interact with the enzyme .
Applications De Recherche Scientifique
Photodynamic Therapy Applications
- A study by Pişkin, Canpolat, & Öztürk (2020) discusses the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds, including ones similar to N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide, demonstrate potential as Type II photosensitizers for cancer treatment in photodynamic therapy.
Electrochemical Behavior
- The electrochemical cleavage of the nitrobenzoyl group from butyl nitrobenzoates was studied by Jorge & Stradiotto (1996). This research is relevant as it provides insights into the electrochemical behavior of compounds with similar structures to N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide.
Synthesis and Characterization
- Bai-cheng (2008) conducted a study on the synthesis of similar nitrobenzoic acid derivatives, which may provide useful information for synthesizing and understanding the properties of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide.
Anticancer Activity
- Abbassi et al. (2014) explored the synthesis and antiproliferative activity of N‐[6‐indazolyl]arylsulfonamides, which are structurally related to the compound . This research highlights the potential antitumor properties of similar compounds.
Antimicrobial Activity
- A study by Raval, Naik, & Desai (2012) on the synthesis of 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives underlines the potential antimicrobial properties of compounds structurally similar to N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide.
Antifungal Effect
- Research by Jafar et al. (2017) on the antifungal effect of certain derivatives highlights the possible application of similar compounds in antifungal treatments.
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S2/c1-27-14-10-12(21(23)24)11-15-17(14)20-18(28-15)19-16(22)8-5-9-29(25,26)13-6-3-2-4-7-13/h2-4,6-7,10-11H,5,8-9H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMMXCAKLVBZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

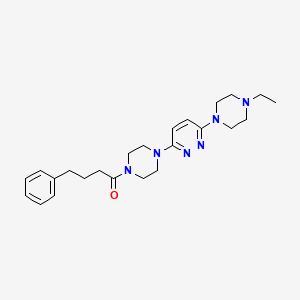
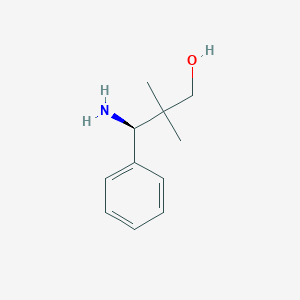
![5-ethyl-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/no-structure.png)
![{5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone](/img/structure/B2516947.png)
![5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2516948.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2516950.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2516951.png)
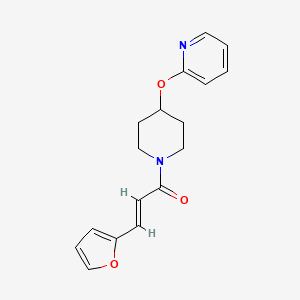
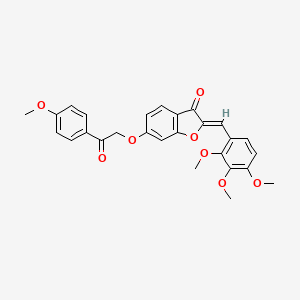
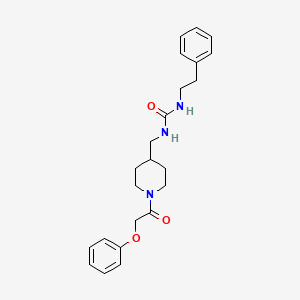


![Methyl 3-amino-6-(pyridin-2-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2516965.png)